molecular formula C5F11SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2<br>C13H14F11NO4S B13421019 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester CAS No. 67906-73-4

2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester

Cat. No.: B13421019
CAS No.: 67906-73-4
M. Wt: 489.30 g/mol
InChI Key: WGAZHHCZKIWWFF-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of methacrylate esters, which are widely used in various industrial and scientific applications due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.

    Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.

Common Reagents and Conditions

    Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Acidic or basic catalysts are used to facilitate esterification and hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization of this compound results in high-performance polymers with applications in coatings and adhesives.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester exerts its effects involves its ability to undergo polymerization and form stable polymers. The molecular targets and pathways involved include interactions with various catalysts and initiators that facilitate the polymerization process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester lies in its specific fluorinated sulfonyl group, which imparts exceptional chemical resistance and stability, making it suitable for high-performance applications in harsh environments.

Properties

CAS No.

67906-73-4

Molecular Formula

C5F11SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2
C13H14F11NO4S

Molecular Weight

489.30 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H14F11NO4S/c1-4-25(5-6-29-8(26)7(2)3)30(27,28)13(23,24)11(18,19)9(14,15)10(16,17)12(20,21)22/h2,4-6H2,1,3H3

InChI Key

WGAZHHCZKIWWFF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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